molecular formula C9H17O2P B2907734 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane CAS No. 2411263-46-0

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane

Cat. No.: B2907734
CAS No.: 2411263-46-0
M. Wt: 188.207
InChI Key: SLJCWQLEVJNWNR-UHFFFAOYSA-N
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Description

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane is a bicyclic organophosphorus compound characterized by a spirocyclic framework combining a 5-membered oxaspiro ring and a 2.5-membered hydrocarbon system. The dimethylphosphoryl group (-PO(CH₃)₂) at the 5-position introduces steric bulk and electron-withdrawing properties, influencing its reactivity and stability. This compound is of interest in organic synthesis, particularly in catalytic applications and as a precursor for chiral ligands .

Properties

IUPAC Name

5-dimethylphosphoryl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O2P/c1-12(2,10)8-4-3-5-9(6-8)7-11-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJCWQLEVJNWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with dimethylphosphoryl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Dimethylphosphoryl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Oxa-5-azaspiro[2.5]octane Derivatives

  • Structure : Replaces the dimethylphosphoryl group with an aza (NH) group at the 5-position.
  • Properties :
    • Reduced steric hindrance compared to the phosphoryl analog.
    • Enhanced nucleophilicity due to the NH group, enabling use in amine-based catalysis.
    • Lower thermal stability, as observed in degradation studies under reflux conditions .
  • Applications : Primarily used in peptide synthesis and as intermediates for heterocyclic pharmaceuticals.

5,5-Dimethyl-4-(3-methyl-1,3-butadienyl)-1-oxaspiro[2.5]octane

  • Structure : Features a dimethyl group at the 5-position and a conjugated diene substituent at the 4-position.
  • Properties :
    • The diene moiety enables Diels-Alder reactivity, unlike the phosphoryl derivative.
    • Higher volatility (Reid vapor pressure ~12 kPa) compared to phosphorylated analogs, which are typically less volatile due to polar phosphoryl groups .
  • Applications : Utilized in polymer crosslinking and as a diene in cycloaddition reactions .

Organophosphorus Cyclopentadienyl Derivatives

  • Structure : Examples include sodium methylcyclopentadienide (1.5-2.5 M in solvents).
  • Properties :
    • Ionic character and strong reducing properties, contrasting with the neutral, electrophilic nature of 5-dimethylphosphoryl-1-oxaspiro[2.5]octane.
    • Reactivity in Ziegler-Natta catalysis for olefin polymerization .
  • Applications: Widely used in metallocene synthesis and as reducing agents in organometallic chemistry.

Comparative Data Table

Property This compound 1-Oxa-5-azaspiro[2.5]octane Derivatives 5,5-Dimethyl-4-(3-methyl-1,3-butadienyl)-1-oxaspiro[2.5]octane Organophosphorus Cyclopentadienyl Derivatives
Functional Group Dimethylphosphoryl (-PO(CH₃)₂) Aza (NH) 3-methyl-1,3-butadienyl Cyclopentadienyl (ionic)
Reactivity Electrophilic, chiral ligand precursor Nucleophilic, amine catalysis Diels-Alder diene Reducing agent, metallocene synthesis
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~150°C) Moderate Low (sensitive to moisture/air)
Volatility Low Low High (Reid VP ~12 kPa) Variable (depends on solvent system)
Key Applications Catalysis, chiral synthesis Peptide/pharmaceutical intermediates Polymer crosslinking Olefin polymerization catalysts

Research Findings and Challenges

  • Synthetic Accessibility : The phosphoryl derivative requires multistep synthesis involving phosphorus trichloride and Grignard reagents, whereas aza analogs are synthesized via simpler cyclization routes .
  • Stability Issues : Artisanal refining methods (e.g., for gasoline) highlight deviations in parameters like Reid vapor pressure and sulfur content when structural analogs are improperly synthesized, underscoring the need for rigorous quality control in phosphorylated compounds .
  • Functional Versatility : The dimethylphosphoryl group’s electron-withdrawing nature enhances resistance to oxidative degradation compared to hydrocarbon-substituted spirocycles .

Biological Activity

5-Dimethylphosphoryl-1-oxaspiro[2.5]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a phosphorus atom bonded to two methyl groups and an oxygen atom. Its molecular formula is C9H17O2P, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Weight : 188.20 g/mol
  • Chemical Structure : The compound features a spirocyclic arrangement that contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable spirocyclic precursor with dimethylphosphoryl chloride. This reaction is generally conducted under controlled conditions, often utilizing triethylamine as a base to facilitate the formation of the desired product. Purification is usually achieved through column chromatography to obtain high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate their activity, influencing various biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving phosphatases and kinases, which are critical in cellular signaling and metabolism. For example, studies have shown that the compound can bind to the active sites of certain enzymes, altering their function and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits specific enzyme activities related to cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Cellular Impact : Research involving cellular models has shown that treatment with this compound can lead to apoptosis (programmed cell death) in cancerous cells, highlighting its potential therapeutic applications.
  • Stereochemical Influence : The stereochemistry of 1-oxaspiro[2.5]octane derivatives plays a crucial role in their biological activity. Studies have indicated that certain stereoisomers exhibit enhanced efficacy in enzyme inhibition compared to others, underscoring the importance of molecular configuration in drug design .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotes
Dimethylphosphoryl-1-oxaspiro[2.5]octaneSpirocyclicModerate enzyme inhibitionSimilar structure with different substituents
Phosphine OxidesPhosphorus-Oxygen BondsVaries widelyBroader class with diverse applications
Other Spirocyclic CompoundsVarious Functional GroupsVariesDifferent functional groups lead to varied activities

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